molecular formula C13H13ClN2O B1616309 7-Chloro-4-morpholino-quinoline CAS No. 84594-64-9

7-Chloro-4-morpholino-quinoline

Cat. No.: B1616309
CAS No.: 84594-64-9
M. Wt: 248.71 g/mol
InChI Key: KWLAFRCMKAMRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-morpholino-quinoline is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Deoxyribonucleic Acid (DNA)

Studies have explored the interactions between quinoline compounds and nucleic acids, suggesting mechanisms by which these agents might interfere with cellular processes in malarial parasites and potentially other organisms. The binding of chloroquine (a related 4-aminoquinoline) to DNA has been observed to alter the biological properties of DNA significantly, affecting enzymic depolymerization, bacterial transforming ability, and the function as a primer for DNA-dependent polymerase reactions. These interactions suggest potential research applications in studying DNA-dependent cellular processes and the structural requirements for molecule participation in such interactions (Cohen & Yielding, 1965).

Antimicrobial and Anticorrosion Properties

Quinoline derivatives have been synthesized and examined for their antimicrobial activities against various strains of micro-organisms. Additionally, the anti-corrosion potency of quinoline derivatives for mild steel in acidic media has been investigated, revealing that these compounds act as cathodic inhibitors and exhibit high efficiency in corrosion mitigation through adsorption on metal surfaces. This underscores their potential application in developing new antimicrobial agents and corrosion inhibitors (Patel, Patel, & Chikhalia, 2018); (Douche et al., 2020).

Photoactivated Molecular Proton Crane

Research into the structural dynamics of photoactivated molecular proton cranes, such as 7-hydroxy-8-(morpholinomethyl)quinoline, has provided detailed insights into proton transfer mechanisms. These studies have shown that upon electronic excitation, a proton is transferred from the hydroxy to the amine group, followed by rotation around the C-C bond. This research opens avenues for exploring molecular machines and their applications in nanotechnology and molecular engineering (van der Loop et al., 2014).

Antiplasmodial Agents

A series of 7-chloro-4-amino(oxy)quinoline derivatives has been evaluated as potential antichagasic agents against Trypanosoma cruzi, showcasing the versatility of quinoline derivatives in developing treatments for parasitic diseases. This research highlights the potential of the 4-amino-7-chloroquinoline scaffold for designing trypanocidal prototypes (Fonseca-Berzal et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4-(7-chloroquinolin-4-yl)morpholine are malarial parasites and cancer cells . This compound has shown significant activity against these targets, making it a potential candidate for antimalarial and anticancer therapies .

Mode of Action

4-(7-chloroquinolin-4-yl)morpholine interacts with its targets by inhibiting key enzymes and disrupting vital processes. In malarial parasites, it inhibits the formation of β-hematin , a crucial step in the parasite’s digestion of hemoglobin . In cancer cells, it has shown cytotoxic effects, potentially by interfering with cell division or other critical cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. In malarial parasites, it disrupts the heme detoxification pathway by inhibiting β-hematin formation . This leads to the accumulation of toxic heme, which is lethal to the parasite .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are able to reach their targets effectively

Result of Action

The action of 4-(7-chloroquinolin-4-yl)morpholine results in the death of malarial parasites and the inhibition of cancer cell growth . By disrupting crucial processes in these cells, the compound effectively eliminates the target cells or prevents them from proliferating .

Action Environment

The efficacy and stability of 4-(7-chloroquinolin-4-yl)morpholine can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its action through drug-drug interactions Additionally, factors such as pH and temperature could potentially affect the stability of the compound

Properties

IUPAC Name

4-(7-chloroquinolin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLAFRCMKAMRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359423
Record name 7-Chloro-4-morpholino-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

84594-64-9
Record name 7-Chloro-4-morpholino-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-(4-MORPHOLINYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-morpholino-quinoline
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-morpholino-quinoline
Reactant of Route 3
Reactant of Route 3
7-Chloro-4-morpholino-quinoline
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-morpholino-quinoline
Reactant of Route 5
Reactant of Route 5
7-Chloro-4-morpholino-quinoline
Reactant of Route 6
Reactant of Route 6
7-Chloro-4-morpholino-quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.